2,2-Dimethyl-4-morpholinobutanenitrile

説明

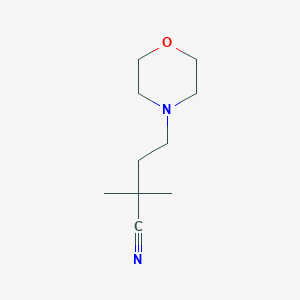

2,2-Dimethyl-4-morpholinobutanenitrile is a nitrile-containing organic compound featuring a morpholine ring and two methyl groups at the second carbon position of its butanenitrile backbone. The morpholine group confers polarity and hydrogen-bonding capacity, while the nitrile group may enhance reactivity in organic synthesis. The dimethyl substituents likely influence steric effects and solubility compared to bulkier or aromatic substituents in related compounds .

特性

分子式 |

C10H18N2O |

|---|---|

分子量 |

182.26 g/mol |

IUPAC名 |

2,2-dimethyl-4-morpholin-4-ylbutanenitrile |

InChI |

InChI=1S/C10H18N2O/c1-10(2,9-11)3-4-12-5-7-13-8-6-12/h3-8H2,1-2H3 |

InChIキー |

UZPHNZVKMQSADG-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCN1CCOCC1)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-morpholinobutanenitrile typically involves the reaction of 2,2-dimethylbutanenitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions: 2,2-Dimethyl-4-morpholinobutanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

科学的研究の応用

2,2-Dimethyl-4-morpholinobutanenitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2,2-Dimethyl-4-morpholinobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The morpholine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

類似化合物との比較

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table highlights key differences between 2,2-Dimethyl-4-morpholinobutanenitrile and structurally related compounds from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound (Target) | N/A | C₁₁H₂₀N₂O (hypothetical) | ~196.3 (calculated) | 2,2-dimethyl, 4-morpholino | Compact structure; steric hindrance |

| 4-Morpholin-4-yl-2,2-diphenylpentanenitrile | 5424-13-5 | C₂₁H₂₄N₂O | 328.43 | 2,2-diphenyl, 4-morpholino | Aromatic bulk; extended carbon chain |

| [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-(4-fluorophenyl)-4-oxobutanoate | 721898-34-6 | C₂₀H₁₇F₃N₂O₅ | 446.36 | Fluorophenyl, difluoromethoxy | Fluorinated groups; ester/amide linkages |

Functional Group Analysis

- Morpholine Ring : Present in both the target compound and 4-morpholin-4-yl-2,2-diphenylpentanenitrile . This group enhances solubility in polar solvents and may participate in coordination chemistry.

- Nitrile Group : Common to the target and the diphenylpentanenitrile analog. Nitriles are often utilized in catalytic hydrogenation or nucleophilic additions.

- The fluorinated substituents in the butanoate derivative () introduce electronegativity and metabolic stability, which are absent in the morpholine-based nitriles .

Physicochemical Properties (Theoretical)

- Boiling Point/Solubility : The target compound’s shorter chain and methyl groups may lower its boiling point and increase water solubility compared to the diphenylpentanenitrile analog (C₂₁H₂₄N₂O), which has higher hydrophobicity due to aromatic rings .

- Lipophilicity : The diphenylpentanenitrile’s logP value is expected to be significantly higher than the target compound’s due to its phenyl groups.

生物活性

2,2-Dimethyl-4-morpholinobutanenitrile is a nitrile compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C10H18N2O

- Molecular Weight: 182.26 g/mol

- CAS Number: 462100-06-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may modulate enzyme activities and influence cellular signaling pathways. Specific pathways affected include:

- Inhibition of Protein Kinases: The compound may inhibit certain kinases involved in cell proliferation and survival.

- Modulation of Neurotransmitter Release: It may affect the release of neurotransmitters, influencing neural activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties against several viral strains. For example, it has shown efficacy in inhibiting the replication of certain RNA viruses in vitro.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in animal models. Studies have reported that it reduces the levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Antiviral Activity

- Objective: To evaluate the efficacy of this compound against influenza virus.

- Methodology: In vitro assays were conducted using infected cell cultures.

- Findings: The compound significantly reduced viral titers compared to control groups, indicating strong antiviral activity.

-

Research on Inflammation

- Objective: To assess the anti-inflammatory effects in a murine model of acute lung injury.

- Methodology: Mice were treated with the compound following induction of lung injury.

- Results: Histological analysis revealed reduced lung inflammation and lower levels of inflammatory markers in treated mice compared to untreated controls.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antiviral Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Kinase inhibition, neurotransmitter modulation |

| Related Compound A | Moderate | No | Unknown |

| Related Compound B | Yes | Moderate | Receptor antagonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。